2-Bromo-4-difluoromethoxy-6-fluorophenol
Overview
Description
2-Bromo-4-difluoromethoxy-6-fluorophenol is an organic compound with the molecular formula C7H4BrF3O2. It is a halogenated phenol derivative, characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to a phenol ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-difluoromethoxy-6-fluorophenol typically involves the halogenation of a suitable phenol precursor. One common method is the bromination of 4-difluoromethoxy-6-fluorophenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-difluoromethoxy-6-fluorophenol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted phenols with various functional groups replacing the bromine atom.
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Dehalogenated phenols or modified difluoromethoxy derivatives.
Scientific Research Applications
2-Bromo-4-difluoromethoxy-6-fluorophenol finds applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-difluoromethoxy-6-fluorophenol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the difluoromethoxy group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-difluoromethoxy-6-chlorophenol: Similar structure with a chlorine atom instead of a fluorine atom.
2-Bromo-4-difluoromethoxy-6-iodophenol: Similar structure with an iodine atom instead of a fluorine atom.
2-Bromo-4-difluoromethoxy-6-methylphenol: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
2-Bromo-4-difluoromethoxy-6-fluorophenol is unique due to the combination of bromine, fluorine, and difluoromethoxy groups on the phenol ring. This specific arrangement of substituents imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
2-bromo-4-(difluoromethoxy)-6-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-4-1-3(13-7(10)11)2-5(9)6(4)12/h1-2,7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNANJLOSVAVFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.